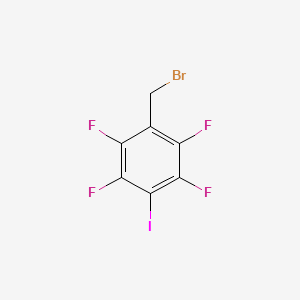
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene typically involves the bromomethylation of a tetrafluoroiodobenzene precursor. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-iodobenzene with formaldehyde and hydrobromic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, although the presence of multiple halogens can influence the reactivity and regioselectivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) bromide or sulfuric acid are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thioethers, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene has several applications in scientific research:
Biology: Investigated for its potential as a labeling reagent in biochemical assays due to its unique halogenated structure.
Medicine: Explored for its potential use in radiolabeling for diagnostic imaging techniques.
Industry: Utilized in the production of specialty polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of multiple halogens on the benzene ring enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The bromomethyl group is particularly reactive, allowing for selective modifications at this position .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-iodobenzene
- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-chlorobenzene
- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-bromobenzene
Uniqueness
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This specific arrangement of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C7H2BrF4I |
|---|---|
Poids moléculaire |
368.89 g/mol |
Nom IUPAC |
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene |
InChI |
InChI=1S/C7H2BrF4I/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 |
Clé InChI |
AMEAZNZBEYUSMJ-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)I)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















